![molecular formula C11H15N B3301735 (1-Benzylcyclopropyl)methanamine CAS No. 91245-61-3](/img/structure/B3301735.png)
(1-Benzylcyclopropyl)methanamine
Overview
Description
“(1-Benzylcyclopropyl)methanamine” is a chemical compound with the CAS Number: 91245-61-3 . It has a molecular weight of 161.25 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-benzylcyclopropyl)methanamine” and its InChI Code is "1S/C11H15N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2" . This suggests that the compound consists of a benzyl group attached to a cyclopropyl group, which is further attached to a methanamine group.Physical And Chemical Properties Analysis
“(1-Benzylcyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications
Organic Synthesis
(1-Benzylcyclopropyl)methanamine is used in organic synthesis . It’s a valuable compound for various applications, including the synthesis of other complex organic molecules. It can be used as a starting material or intermediate in the synthesis of a wide range of organic compounds .
Drug Discovery
This compound is also used in drug discovery. It possesses unique properties that make it valuable for various applications, including drug discovery . Its structure can be modified to fit better to the target, optimizing pharmacokinetic or pharmacodynamic properties .
Pharmacological Research
(1-Benzylcyclopropyl)methanamine can be used in pharmacological research. Its unique structure and properties can be utilized to study the interaction of drugs with their targets, and to develop new therapeutic strategies .
Biological Activity Studies
The compound can be used in studies of biological activity. Its unique structure can interact with various biological targets, providing valuable information about the mechanisms of action of drugs and other bioactive compounds .
Chemical Libraries
(1-Benzylcyclopropyl)methanamine can be included in chemical libraries used for high-throughput screening. These libraries are used to identify new drug candidates in the early stages of drug discovery .
Metabolite Identification
This compound can be used in metabolite identification studies. It can be metabolized by various enzymes, and the resulting metabolites can be studied to understand the metabolic pathways and rates .
Safety and Hazards
The safety information for “(1-Benzylcyclopropyl)methanamine” indicates that it is associated with some hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is considered dangerous, with hazard statements H302, H314, and H335 .
Mechanism of Action
- Formaldehyde is considered highly bactericidal. It damages bacterial cells by cross-linking proteins and nucleic acids, disrupting their structure and function .
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
(1-benzylcyclopropyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVHNNWMFIPWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278672 | |
Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylcyclopropyl)methanamine | |
CAS RN |
91245-61-3 | |
Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91245-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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